2-Amino-5-phenylbenzoic acid
Description
Contextualization within Aromatic Aminobenzoic Acid Derivatives and Biphenyl (B1667301) Systems
2-Amino-5-phenylbenzoic acid, with the chemical formula C₁₃H₁₁NO₂, is structurally classified as a biphenyl derivative. Its core consists of two benzene (B151609) rings linked by a single covalent bond. One of these rings is a benzoic acid moiety, which is substituted with an amino group (-NH₂) at the second position and a phenyl group at the fifth position. This arrangement of functional groups—a carboxylic acid and a primary amine—on a biphenyl backbone imparts a unique combination of chemical properties. The presence of both acidic (carboxylic acid) and basic (amino) groups allows for the formation of zwitterions under specific pH conditions and facilitates a variety of chemical transformations. The biphenyl unit introduces a degree of rigidity and extended conjugation, which are desirable features in the design of functional materials and therapeutic agents.
The solubility of this compound is influenced by the polarity of its functional groups, which allows for interactions with polar solvents. The amino and carboxylic acid groups can participate in hydrogen bonding, which generally enhances solubility in aqueous environments, a factor that is also dependent on the pH of the solution. solubilityofthings.com
Strategic Importance as a Multifunctional Molecular Building Block in Organic Synthesis
The strategic value of this compound in organic synthesis lies in the reactivity of its functional groups. The amino group serves as a nucleophile or a precursor for the formation of diazonium salts, which are versatile intermediates for introducing a wide range of substituents. The carboxylic acid group can undergo esterification, amidation, or reduction to an alcohol, providing further avenues for molecular elaboration.
The synthesis of this compound itself is most commonly achieved through the reduction of its nitro precursor, 2-nitro-5-phenylbenzoic acid. This reduction can be carried out using chemical methods, such as iron in the presence of hydrochloric acid, or through catalytic hydrogenation, which is often preferred in industrial settings due to its efficiency and cleaner reaction profile. Alternative, though less common, synthetic strategies involve the use of diazonium intermediates.
Overview of Contemporary Research Trajectories
Current research efforts are actively exploring the potential of this compound and its derivatives across multiple scientific disciplines. In medicinal chemistry, these compounds are being investigated for their potential anti-inflammatory and antimicrobial properties. For instance, certain derivatives have shown the ability to inhibit edema and granuloma tissue formation in animal models, suggesting their potential as alternatives to traditional anti-inflammatory drugs. The core structure is also a key component in the synthesis of more complex heterocyclic systems, which are of significant interest in drug discovery.
In the field of materials science, the biphenyl structure of this compound makes it a valuable monomer for the synthesis of polymers with enhanced thermal stability and mechanical strength. The ability of the functional groups to form hydrogen bonds contributes to the improved performance of these materials. The unique photophysical properties of the biphenyl system are also being explored for applications in optoelectronics. As research continues to unfold, the versatility of this compound as a foundational chemical scaffold promises to unlock new frontiers in both medicine and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJQJJYAAYPRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402272 | |
| Record name | 2-amino-5-phenylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4445-40-3 | |
| Record name | 2-amino-5-phenylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-phenylbenzoic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-Amino-5-phenylbenzoic Acid Core
The construction of the this compound scaffold can be achieved through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile method for forming the carbon-carbon bond between the two phenyl rings of the target molecule. This reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base.
For the synthesis of this compound, a common approach involves the coupling of a halogenated 2-aminobenzoic acid derivative with phenylboronic acid. For instance, 2-amino-5-bromobenzoic acid can be reacted with phenylboronic acid using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) and a base like sodium carbonate or potassium carbonate.
Table 1: Examples of Palladium-Catalyzed Synthesis of Biphenyl (B1667301) Carboxylic Acids
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-bromobenzoic acid | phenylboronic acid | [C60-TEGs/PdCl2] (0.05) | K₂CO₃ | Water | >90 |
| 3-bromobenzoic acid | phenylboronic acid | [C60-TEGs/PdCl2] (0.05) | K₂CO₃ | Water | >90 |
| 2-bromobenzoic acid | phenylboronic acid | [C60-TEGs/PdCl2] (0.05) | K₂CO₃ | Water | >90 |
Recent advancements have focused on developing more efficient and environmentally friendly catalytic systems. For example, a water-soluble fullerene-supported PdCl₂ nanocatalyst has been shown to effectively catalyze the Suzuki-Miyaura coupling of bromobenzoic acids with arylboronic acids in water at room temperature, achieving high yields. researchgate.net Another approach utilizes a silk fibroin-supported palladium catalyst (Pd/SF) for Suzuki-Miyaura cross-coupling reactions in a water/ethanol (B145695) mixture, demonstrating high efficiency with low metal loading. researchgate.net
Nitration-Reduction Sequences from Precursors
A classical and widely used method for introducing the amino group onto the benzoic acid core is through a nitration-reduction sequence. This two-step process begins with the nitration of a suitable precursor, followed by the reduction of the resulting nitro group to an amine.
For the synthesis of this compound, a potential precursor would be 5-phenylbenzoic acid. Nitration of this substrate would likely lead to a mixture of isomers, with the desired 2-nitro-5-phenylbenzoic acid being one of the products. The separation of these isomers can be challenging. A more controlled approach starts with a pre-functionalized precursor where the regioselectivity of the nitration is better controlled. For example, starting with 2-nitro-5-halobenzoic acid, a nucleophilic substitution with a sulfur-containing reagent can be followed by reduction of the nitro group. google.com
The reduction of the nitro group can be accomplished using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), or chemical reduction with metals such as iron, tin, or zinc in an acidic medium. google.com For instance, a method for preparing 2-amino-5-thiobenzoic acid involves the reduction of a nitro precursor using sodium sulfide (B99878) (Na₂S) as the reducing agent in an aqueous solution. google.com
Functional Group Interconversions and Selective Transformations
The presence of both an amino group and a carboxylic acid group on the this compound scaffold allows for a wide range of selective chemical transformations, enabling the synthesis of diverse derivatives.
Reactions at the Amino Group
The amino group in this compound is a versatile functional handle that can undergo various reactions.
Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. libretexts.org For example, reaction with acetyl chloride would yield 2-acetamido-5-phenylbenzoic acid.
Alkylation: The amino group can be alkylated using alkyl halides. However, overalkylation can be an issue, leading to secondary and tertiary amines. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
Diazotization: Treatment of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures leads to the formation of a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups, including hydroxyl, cyano, and halo groups, through Sandmeyer or related reactions.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). libretexts.org For instance, reaction with an aldehyde will form the corresponding N-alkylidene-2-amino-5-phenylbenzoic acid. These imines can be further reduced to secondary amines.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is another key site for chemical modification.
Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. libretexts.orglibretexts.org For example, reacting this compound with methanol (B129727) in the presence of sulfuric acid would yield methyl 2-amino-5-phenylbenzoate.
Amide Formation: The carboxylic acid can be coupled with amines to form amides. libretexts.org This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.orgkhanacademy.org
Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This would transform this compound into (2-amino-5-phenyl)methanol.
Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation can sometimes be achieved under harsh conditions or through specific synthetic routes involving ortho-substituent effects.
Table 2: Reactivity of Carboxylic Acid Derivatives
| Derivative | General Structure | Reactivity |
|---|---|---|
| Acyl Halide | R-CO-X | Most Reactive |
| Acid Anhydride (B1165640) | R-CO-O-CO-R' | ↓ |
| Thioester | R-CO-SR' | ↓ |
| Ester | R-CO-OR' | ↓ |
| Amide | R-CO-NR'R'' | Least Reactive |
Transformations of the Phenyl Substituent
The unsubstituted phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents on the other ring will influence the position of the incoming electrophile. However, direct functionalization of this ring can be challenging due to the presence of the deactivating carboxyl group and the activating amino group on the other ring, which can lead to complex reaction mixtures.
A more controlled approach to functionalizing the phenyl substituent often involves using a substituted phenylboronic acid in the initial Suzuki-Miyaura coupling step. For example, using a 4-methoxyphenylboronic acid would lead to the synthesis of 2-amino-5-(4-methoxyphenyl)benzoic acid, introducing a methoxy (B1213986) group at a specific position. This strategy allows for the incorporation of a wide variety of functional groups onto the second phenyl ring with high regioselectivity.
Green Chemistry Approaches in this compound Synthesis
Photocatalysis utilizes light energy to drive chemical reactions, often under mild conditions. In the context of synthesizing this compound, a potential photocatalytic approach could involve the direct amination of a precursor molecule. This method offers a greener alternative to classical amination reactions which can require high temperatures and pressures or the use of heavy metal catalysts. While photocatalysis is a burgeoning field in organic synthesis, specific protocols, catalyst systems, or reaction yields for the photocatalytic amination leading to this compound have not been detailed in the surveyed literature.
Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high specificity and under environmentally friendly conditions, typically in aqueous media at ambient temperature and pressure. Potential biocatalytic routes to this compound could involve enzymes such as aminotransferases or oxidases acting on a suitable phenylbenzoic acid precursor. Such enzymatic processes are highly sought after in the pharmaceutical and fine chemical industries for their efficiency and sustainability. Nevertheless, research explicitly describing the successful enzymatic synthesis of this compound is not currently available.
Emerging Synthetic Strategies
Beyond photocatalysis and biocatalysis, other emerging synthetic strategies are continually being developed to improve efficiency and sustainability. These can include flow chemistry, mechanochemistry, or the use of novel catalytic systems. For a compound like this compound, which is a derivative of anthranilic acid, modern cross-coupling methods under green conditions could be an expected area of research. However, detailed reports on the application of these cutting-edge techniques for the specific synthesis of this compound are absent from the current body of scientific literature.
Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical studies published that focus solely on the chemical compound “this compound” corresponding to the detailed outline provided.
The majority of existing research in this area investigates closely related analogs, such as 2-amino-5-bromobenzoic acid or 2-amino-5-nitrobenzoic acid. While these studies employ methods like Density Functional Theory (DFT) for quantum chemical investigations, including electronic structure analysis, spectroscopy simulations, and conformational analysis, the specific findings are unique to those particular molecular structures.
Due to the strict requirement to only include information pertaining directly to this compound, and the absence of such specific data in the public domain, it is not possible to generate the requested article. The introduction of data from its chemical analogs would violate the explicit instructions to focus solely on the specified compound.
Therefore, content for the following sections and subsections for "this compound" is not available:
Computational and Theoretical Studies of 2 Amino 5 Phenylbenzoic Acid
Molecular Recognition and Interaction Modeling
A table of mentioned compounds cannot be generated as no specific compounds were discussed in the context of computational studies on 2-Amino-5-phenylbenzoic acid.
Derivatization and Functionalization Strategies
Covalent Modification of the Amino Group
The primary amino group in 2-amino-5-phenylbenzoic acid is a nucleophilic center that readily participates in several key chemical transformations, including acylation, alkylation, and diazotization.
Acylation: The amino group can be readily acylated to form amides. This is often achieved by reacting this compound with acyl chlorides or anhydrides in the presence of a base. This reaction is not only a means of synthesizing new derivatives but is also a common strategy to protect the amino group during subsequent reactions, such as electrophilic aromatic substitution, to modulate its activating effect. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding acetamido derivative.
Alkylation: Alkylation of the amino group can lead to the formation of secondary or tertiary amines. This is typically accomplished by reaction with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.
Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. Diazonium salts are highly versatile intermediates that can undergo a variety of transformations. For example, they are crucial in the synthesis of azo dyes through coupling reactions with activated aromatic compounds. Furthermore, diazonium salts can be subjected to Sandmeyer or Schiemann reactions to introduce a range of substituents, including halogens, cyano, and hydroxyl groups, onto the aromatic ring. While specific studies on the diazotization of this compound are not extensively documented, the general reactivity of aminobenzoic acids in these reactions is well-established. researchgate.netscirp.org
Table 1: Covalent Modification Reactions of the Amino Group
| Reaction Type | Reagents | Product Type | Notes |
|---|---|---|---|
| Acylation | Acyl chlorides, Anhydrides | Amides | Can be used as a protective group strategy. |
| Alkylation | Alkyl halides | Secondary/Tertiary amines | Reaction conditions control the degree of alkylation. |
| Diazotization | NaNO₂, Strong acid (e.g., HCl) | Diazonium salt | Versatile intermediate for further functionalization. researchgate.net |
Covalent Modification of the Carboxylic Acid Group
The carboxylic acid group of this compound offers another site for functionalization, primarily through esterification and amidation reactions.
Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, esterification can be achieved under milder conditions using alkyl halides in the presence of a base. These ester derivatives can exhibit altered solubility and pharmacokinetic properties compared to the parent carboxylic acid.
Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation typically requires the use of a coupling agent, such as a carbodiimide (e.g., dicyclohexylcarbodiimide (B1669883), DCC), to activate the carboxylic acid. The direct reaction between a carboxylic acid and an amine to form an amide by heating is also possible but often requires harsh conditions. The resulting amides can have significant biological activities.
Table 2: Covalent Modification Reactions of the Carboxylic Acid Group
| Reaction Type | Reagents | Product Type | Notes |
|---|---|---|---|
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) or Alkyl halide, Base | Esters | Modifies polarity and bioavailability. |
| Amidation | Amine, Coupling agent (e.g., DCC) | Amides | Creates a stable amide bond. |
Regioselective Functionalization of the Aromatic Rings
The substitution pattern of this compound, with an electron-donating amino group and an electron-withdrawing carboxylic acid group, directs the regioselectivity of electrophilic aromatic substitution reactions. The powerful activating and ortho-, para-directing effect of the amino group generally dominates.
Halogenation: Direct halogenation of the aromatic ring is a common method for introducing halogen atoms. For instance, bromination can be achieved using bromine in a suitable solvent. The position of halogenation will be directed by the existing substituents. In a related compound, 2-amino-3-methylbenzoic acid, halogenation with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) has been shown to occur at the 5-position, para to the amino group. sioc-journal.cn This suggests that this compound would likely undergo halogenation at the positions ortho to the strongly activating amino group.
Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid. The nitro group is a versatile functional group that can be further reduced to an amino group or used in other transformations. The position of nitration is dictated by the directing effects of the existing groups. For aminobenzoic acids, the conditions for nitration must be carefully controlled to avoid oxidation of the amino group.
Table 3: Regioselective Functionalization of the Aromatic Rings
| Reaction Type | Reagents | Expected Product | Notes |
|---|---|---|---|
| Halogenation | NCS, NBS, or NIS | Halogenated derivative | Position of substitution is directed by the amino group. sioc-journal.cn |
| Nitration | HNO₃, H₂SO₄ | Nitro derivative | Requires careful control of reaction conditions. |
Synthesis of Conjugates and Hybrid Molecules
The bifunctional nature of this compound makes it an attractive building block for the synthesis of more complex conjugates and hybrid molecules. This strategy involves covalently linking the this compound scaffold to other molecular entities to create new molecules with potentially enhanced or novel biological activities.
The synthesis of such molecules can be achieved by utilizing the reactivity of either the amino or the carboxylic acid group. For example, the carboxylic acid can be coupled with other molecules containing an amino group to form an amide linkage, or with a hydroxyl-containing molecule to form an ester linkage. Conversely, the amino group can be used to form linkages with other molecules possessing a reactive functional group, such as a carboxylic acid or an aldehyde.
The concept of creating hybrid molecules by combining different pharmacophores is a growing area in drug discovery. While specific examples starting from this compound are not widely reported, the chemical principles for its incorporation into such hybrid structures are well-established. For instance, it could be envisaged that the this compound moiety could be conjugated to other biologically active scaffolds to explore synergistic effects or to develop multi-target drugs.
Supramolecular Chemistry and Self Assembly
Design Principles for Hydrogen-Bonded Architectures
The foundation of supramolecular assembly for 2-Amino-5-phenylbenzoic acid lies in the predictable and directional nature of hydrogen bonding. The molecule possesses both hydrogen bond donor (the amino -NH₂ and carboxylic acid -OH groups) and acceptor (the carboxylic acid C=O and the nitrogen of the amino group) sites. This duality allows for the formation of robust and well-defined intermolecular connections known as supramolecular synthons.
The primary design principles for forming hydrogen-bonded architectures with this molecule are centered on the interactions of its amino and carboxylic acid functionalities. Drawing parallels from structurally similar aminobenzoic acids, several key hydrogen bonding motifs can be anticipated. For instance, the carboxylic acid groups can form strong O-H⋯O hydrogen bonds, leading to the creation of centrosymmetric dimers, a common and highly stable motif for carboxylic acids. nih.govresearchgate.net This primary assembly can be further organized by additional hydrogen bonds.
Table 1: Potential Hydrogen Bonding Interactions in this compound
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound Derivatives
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. ekb.eg The properties of these materials, such as porosity and catalytic activity, are highly tunable based on the choice of the metal and organic linker. mdpi.com
While specific MOFs built from this compound are not extensively documented in the provided literature, its structure contains the necessary functionalities to act as a versatile linker. The carboxylic acid group is a classic coordination site for metal ions, capable of binding in various modes (monodentate, bidentate, bridging). mdpi.comnih.gov This allows it to connect metal centers to form one-, two-, or three-dimensional networks. nih.govrsc.org
The presence of the amino group provides a secondary functional site that is highly valuable in MOF design. ekb.eg The -NH₂ group can serve several roles:
Modifying Pore Chemistry : The basic amino group can project into the pores of the MOF, creating specific binding sites for guest molecules, such as CO₂.
Post-Synthetic Modification : The amino group can be chemically modified after the MOF has been synthesized. This allows for the introduction of new functionalities without having to redesign the entire synthesis, opening avenues for applications in catalysis and sensing. ekb.egnih.gov
Enhanced Ligand-Metal Interaction : In some cases, the amino group can also participate in metal coordination, leading to novel network topologies.
Derivatives of aminobenzoic acid, such as 2-amino-1,4-benzenedicarboxylic acid, are widely used in the synthesis of well-known MOFs, demonstrating the utility of the amino-carboxylate combination in creating stable and functional frameworks with a variety of transition metals, lanthanides, and other metal ions. ekb.eg The biphenyl (B1667301) structure of this compound would act as a rigid spacer, contributing to the formation of a porous and stable framework.
Table 2: Potential of this compound as a MOF Linker
Hierarchical Self-Assembly Processes
Hierarchical self-assembly is a process where molecules first organize into small, well-defined structures through strong, specific interactions, which then assemble into progressively larger and more complex architectures through weaker interactions. nih.govnih.gov This "bottom-up" approach is fundamental in biological systems, such as the folding of proteins, and is a key strategy in creating advanced functional materials. researchgate.net
For this compound, a hierarchical assembly process can be envisioned.
Primary Assembly : The process would begin with the formation of the most stable supramolecular synthons driven by strong hydrogen bonds. This would likely involve the creation of carboxylic acid dimers or chains held together by O-H⋯O and N-H⋯O interactions. figshare.com
Secondary Assembly : These primary structures (dimers or 1D chains) would then organize into higher-order structures. This secondary assembly would be directed by weaker forces. The large, planar surface of the biphenyl groups would promote π–π stacking, causing the chains or dimer units to stack on top of one another.
Tertiary Organization : The final three-dimensional crystal packing would be the result of optimizing all available weak interactions, including van der Waals forces and potentially weak C-H⋯π interactions, to achieve the most thermodynamically stable arrangement.
This step-wise assembly, where strong interactions dictate local structure and weaker interactions control the long-range order, is the essence of hierarchical self-assembly. rsc.org The combination of directional hydrogen bonding and non-directional π-stacking and van der Waals forces within the this compound molecule provides the necessary toolkit for such complex organizational processes. nih.gov
Molecular Recognition Phenomena in Supramolecular Systems
Molecular recognition is the specific, non-covalent binding of two or more molecules. This process relies on the principle of complementarity, where the host and guest molecules have matching shapes, sizes, and chemical functionalities (e.g., hydrogen bonding sites, electrostatic charges, hydrophobic surfaces).
This compound has the potential to participate in molecular recognition events as either a host or a guest. As a host, its carboxylic acid and amino groups can provide specific hydrogen bonding sites to recognize and bind complementary guest molecules, such as other amino acids, amides, or heterocycles. The defined spatial arrangement of these groups, fixed by the benzene (B151609) ring, could offer selectivity for guests of a particular geometry.
The biphenyl unit provides a significant hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions with aromatic guest molecules. A potential binding pocket could be formed by two or more this compound molecules, creating a cavity lined with both hydrogen-bonding sites and a nonpolar aromatic surface. This combination of interactions could lead to the selective recognition of specific amino acids or peptides. nih.govjlu.edu.cn For example, a porphyrin-based receptor with a carboxylic acid group has been shown to recognize amino acid esters through a combination of hydrogen bonding and acid-base interactions. jlu.edu.cn Similarly, the functional groups on this compound could be harnessed for analogous recognition tasks.
Table of Mentioned Compounds
Catalytic Applications of 2 Amino 5 Phenylbenzoic Acid Derivatives
Role as Ligands in Homogeneous Catalysis (e.g., Transition Metal Catalysis)
Derivatives of 2-amino-5-phenylbenzoic acid are well-suited to act as N,O-bidentate ligands in homogeneous catalysis. The amino group and the deprotonated carboxylate group can chelate to a transition metal center, forming a stable six-membered ring. This chelation can enhance the stability and modulate the electronic properties and reactivity of the metal catalyst.
Palladium complexes, in particular, have been extensively studied with various N,O-bidentate ligands, including amino acid derivatives, for a range of cross-coupling reactions. nih.govnih.gov These reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While specific studies detailing this compound as a ligand are limited, its structural similarity to other successful ligands, such as N-protected amino acids, suggests high potential in this area. nih.gov For instance, palladium complexes of mono N-protected amino acids (MPAAs) have been shown to be highly effective in directing and accelerating C-H activation and olefination reactions. nih.gov
The catalytic system typically involves a palladium precursor, the bidentate ligand, a base, and a solvent. The ligand's role is crucial in stabilizing the active palladium species and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination. wikipedia.orgwikipedia.org
Table 1: Representative Performance of Amino Acid Derived Ligands in Palladium-Catalyzed Reactions This table illustrates the typical performance of systems using ligands analogous to this compound, as specific data for the target compound is not extensively documented.
| Catalyst System | Reaction Type | Substrate | Product Yield | Reference |
| Pd(OAc)₂ / Ac-Phe-OH (L1) | C-H Olefination | 4-Methoxyphenylacetic acid | 95% | nih.gov |
| Pd(OAc)₂ / Imine-phenol ligand | Suzuki Cross-Coupling | Aryl bromide | >90% | nih.gov |
| Pd(II) / ONO-tridentate enamine | Suzuki-Miyaura | Aryl halide | High | dntb.gov.ua |
Applications in Heterogeneous Catalysis
Heterogeneous catalysis offers significant advantages over homogeneous systems, primarily the ease of catalyst separation from the reaction mixture and the potential for catalyst recycling. While the direct use of this compound derivatives as heterogeneous catalysts is not widely reported, their structure allows for several potential immobilization strategies.
One approach is to anchor the molecule onto a solid support. The carboxylic acid or amino group could be used to form a covalent bond with the surface of materials like silica (B1680970), alumina, or polymer resins. A second strategy involves incorporating the molecule as a linker in the synthesis of Metal-Organic Frameworks (MOFs). In this scenario, the carboxylate and amino groups would coordinate with metal nodes to build a porous, crystalline structure with accessible catalytic sites.
A third method involves grafting the ligand onto magnetic nanoparticles (e.g., superparamagnetic iron oxide). This approach combines the benefits of homogeneous catalysis (high activity) with the ease of separation of heterogeneous catalysts, as the catalyst can be recovered using an external magnet. researchgate.net The reusability of such catalysts is a key metric for their practical application. researchgate.netresearchgate.net
Table 2: Potential Strategies for Heterogeneous Catalyst Development
| Strategy | Support/Framework | Method of Attachment | Potential Advantages |
| Immobilization | Silica (SiO₂) or Alumina (Al₂O₃) | Covalent bonding via amino or carboxyl group | High thermal stability, well-defined porous structure. |
| MOF Linker | Metal nodes (e.g., Zn⁴⁺, Zr⁴⁺) | Coordination bonding | High surface area, tunable porosity, uniform active sites. |
| Magnetic Support | Iron Oxide Nanoparticles (Fe₃O₄) | Covalent bonding or surface adsorption | Facile separation with a magnet, high catalyst recovery, excellent reusability. |
Biocatalytic Systems Incorporating this compound Analogues
In biocatalysis, enzymes are used to perform chemical transformations. While studies on this compound itself are scarce, extensive research has been conducted on its core analogue, anthranilic acid (2-aminobenzoic acid). Bacteria such as Acinetobacter sp. utilize a multi-component enzyme system called anthranilate 1,2-dioxygenase (AntDO) to degrade anthranilate as part of their metabolic pathway. nih.govnih.gov
This enzyme system catalyzes the conversion of anthranilate to catechol through a process of hydroxylation, deamination, and decarboxylation. researchgate.netwikipedia.org The reaction incorporates both atoms of molecular oxygen and requires a reducing agent, typically NADH. nih.govwikipedia.org The AntDO system consists of a terminal oxygenase component (AntAB), which contains a Rieske-type [2Fe-2S] center and a mononuclear nonheme iron center, and a reductase component (AntC) that transfers electrons from NADH to the oxygenase. nih.govresearchgate.net
The substrate specificity of AntDO has been investigated. While it is highly active with anthranilate, it shows minimal to no activity with methylated or halogenated benzoates. nih.govresearchgate.net This indicates that while enzymes can be highly specific, their activity on analogues provides a pathway for generating novel compounds.
Table 3: Characteristics of Anthranilate 1,2-Dioxygenase (AntDO) from Acinetobacter sp.
| Property | Description | Reference |
| Enzyme Class | Oxidoreductase (EC 1.14.12.1) | wikipedia.org |
| Substrates | Anthranilate, NADH, H⁺, O₂ | wikipedia.org |
| Products | Catechol, NAD⁺, CO₂, NH₃ | wikipedia.org |
| Terminal Oxygenase | AntAB (α₃β₃ hexamer) | nih.govresearchgate.net |
| Reductase | AntC | nih.govresearchgate.net |
| Cofactors | [2Fe-2S] cluster, Mononuclear Iron, FAD | nih.govwikipedia.org |
| Optimal pH | ~6.3 | nih.gov |
| Reaction | Stoichiometrically coupled conversion of anthranilate to catechol with NADH and O₂ consumption. | nih.gov |
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For transition metal catalysis involving ligands like this compound derivatives, the catalytic cycle typically involves a sequence of elementary steps. In palladium-catalyzed cross-coupling reactions, these steps are generally accepted to be oxidative addition, transmetalation (in Suzuki or Stille coupling), and reductive elimination. wikipedia.orglibretexts.org
Oxidative Addition : The active Pd(0) catalyst reacts with an organic halide (R-X), breaking the R-X bond and forming a new organopalladium(II) complex. The oxidation state of palladium changes from 0 to +2. wikipedia.orgumb.edu
Transmetalation : The organopalladium(II) complex reacts with a second reagent (e.g., an organoboron compound in Suzuki coupling), transferring the organic group from boron to the palladium center.
Reductive Elimination : The two organic groups on the palladium(II) center couple to form a new C-C bond, releasing the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The ligands must typically be cis to one another for this step to occur. wikipedia.orglibretexts.org
The N,O-bidentate ligand, formed from a this compound derivative, would remain coordinated to the palladium center throughout this cycle. Its role is to stabilize the different oxidation states of palladium (0 and +II) and to influence the rate and selectivity of each step by modulating the steric and electronic environment around the metal.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these mechanisms. nih.gov DFT calculations can be used to determine the structures of intermediates and transition states, calculate reaction energy barriers, and provide insight into the precise role of the ligand in the catalytic process. researchgate.nettaylorfrancis.com
Materials Science Applications of 2 Amino 5 Phenylbenzoic Acid Derivatives
Design and Synthesis of Functional Polymeric Materials
The bifunctional nature of 2-amino-5-phenylbenzoic acid, containing both a nucleophilic amino group and an electrophilic carboxylic acid group, makes it a valuable monomer for step-growth polymerization. This process can lead to the formation of high-performance polymers such as polyamides and polyimides, which are known for their excellent thermal stability and mechanical strength. vt.edu
Polyamides can be synthesized through the polycondensation of monomers containing amino and carboxylic acid functionalities. nih.govresearchgate.net For derivatives of this compound, the amino group of one monomer can react with the carboxylic acid group of another to form a repeating amide linkage (-CO-NH-). This reaction typically proceeds at elevated temperatures, often in the presence of a catalyst, to facilitate the removal of water as a byproduct. researchgate.netrsc.org The resulting polyamides are expected to exhibit high thermal stability due to the aromatic nature of the polymer backbone.
Polyimides are another class of high-performance polymers that can be synthesized using derivatives of this compound. The synthesis of polyimides is often a two-step process. vt.edu First, a diamine is reacted with a dianhydride to form a poly(amic acid) precursor. researchgate.net This soluble precursor can then be processed into films or fibers. In the second step, the poly(amic acid) is thermally or chemically treated to induce cyclization, forming the rigid imide ring and releasing water. vt.eduresearchgate.net While this compound itself is not a diamine, it can be chemically modified to incorporate a second amino group, or used in conjunction with other diamines to create copolymers with tailored properties. The incorporation of the phenylbenzoic acid moiety can enhance the processability and solubility of the resulting polyimides without significantly compromising their thermal properties.
The synthesis of these polymers can be tailored to achieve specific properties. For instance, the choice of co-monomers, the reaction conditions, and the processing techniques can all influence the molecular weight, crystallinity, and ultimately the mechanical and thermal properties of the final material.
| Polymer Type | Monomers | Key Properties |
| Polyamide | This compound derivative | High thermal stability, mechanical strength |
| Polyimide | Diamine derivative of this compound and a dianhydride | Excellent thermal stability, chemical resistance, good mechanical properties |
Applications in Organic Electronics
The extended π-conjugated system of the biphenyl (B1667301) structure in this compound derivatives suggests their potential for use in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
In the context of OLEDs , materials capable of efficient light emission are required. While there is no direct report on the use of this compound in OLEDs, its derivatives could be functionalized to enhance their luminescent properties. mdpi.com For instance, the introduction of specific chromophoric groups or coordination with metal ions can lead to materials with strong fluorescence or phosphorescence. nih.govmdpi.com The biphenyl core provides a rigid framework that can help to prevent non-radiative decay processes, potentially leading to higher quantum efficiencies. The amino and carboxylic acid groups can also be used to tune the electronic properties of the molecule, such as the HOMO and LUMO energy levels, to facilitate charge injection and transport in an OLED device.
For OFETs , the key requirement is high charge carrier mobility. nih.gov The planarity and potential for π-π stacking of the biphenyl rings in polymers derived from this compound could facilitate intermolecular charge transport. rsc.org The ability to form well-ordered thin films is crucial for efficient OFET performance. The solubility and processing characteristics of polymers containing this moiety could be controlled through chemical modification, allowing for the fabrication of uniform, crystalline thin films. While specific research on this compound in OFETs is not available, the broader class of aromatic polymers is extensively studied for this purpose. nih.gov
| Device | Potential Role of this compound Derivative | Desired Properties |
| OLED | Emissive layer, host material, or charge transport layer | High photoluminescence quantum yield, tunable emission color, good charge carrier mobility |
| OFET | Active semiconductor layer | High charge carrier mobility, good film-forming properties, environmental stability |
Fabrication of Smart Materials and Sensors
"Smart materials" are materials that respond to external stimuli, such as changes in pH, temperature, or the presence of specific chemical species. nih.gov Polymers derived from amino acids are excellent candidates for the development of such materials due to the inherent responsiveness of the amino and carboxylic acid groups to pH changes. rsc.orgsemanticscholar.org
Polymers incorporating this compound could exhibit stimuli-responsive behavior. The amino group can be protonated at low pH, while the carboxylic acid group can be deprotonated at high pH. These changes in ionization state can lead to conformational changes in the polymer chains, resulting in alterations in properties such as solubility, swelling, or optical characteristics. This pH-responsiveness could be harnessed for applications in drug delivery, where a change in pH triggers the release of a therapeutic agent. mdpi.com
Furthermore, the aromatic structure of this compound derivatives makes them suitable for the development of chemosensors . mdpi.com The phenyl rings can engage in π-π stacking interactions with electron-deficient aromatic molecules, such as nitroaromatic compounds, which are common explosives. nih.govresearchgate.net Upon binding of the analyte, a change in the fluorescence of the sensor molecule can be observed, allowing for sensitive detection. The amino and carboxylic acid groups can also act as binding sites for specific ions or molecules, leading to a measurable optical or electronic response. For instance, sensors for amino acids and other biological molecules have been developed based on similar principles. nih.govnih.gov Boronic acid-based materials, which can be synthesized from derivatives of this compound, are also known for their ability to selectively recognize and sense cis-diol-containing species. mdpi.com
| Application | Principle of Operation | Potential Stimuli/Analytes |
| Smart Polymer | pH-induced changes in polymer conformation and properties | pH, temperature, light |
| Chemosensor | Analyte binding leading to a change in fluorescence or other signal | Nitroaromatic compounds, metal ions, biological molecules |
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques provide detailed information about the molecular structure, connectivity, and electronic properties of 2-Amino-5-phenylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Multi-dimensional)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound in solution. Multi-dimensional NMR experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide a complete picture of the proton and carbon environments and their connectivities. sdsu.eduyoutube.com
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on both the benzoic acid and the phenyl rings, as well as for the amine and carboxylic acid protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The aromatic protons would likely appear in the range of δ 7.0-8.0 ppm. The amine (NH₂) proton signal would be broader and its chemical shift dependent on the solvent and concentration, while the carboxylic acid (COOH) proton would be a singlet, typically downfield.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be significantly downfield (typically δ 165-185 ppm), while the aromatic carbons would resonate in the δ 110-150 ppm region.
Two-dimensional NMR techniques are crucial for assigning these signals definitively.
COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to identify the spin systems within the two aromatic rings.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. sdsu.eduyoutube.com
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, providing critical information for establishing the connectivity between the phenyl ring and the benzoic acid moiety, as well as the relative positions of the amino and phenyl substituents on the benzoic acid ring. sdsu.eduyoutube.com
| NMR Experiment | Purpose in the Analysis of this compound |
| ¹H NMR | Provides information on the number and chemical environment of protons. |
| ¹³C NMR | Provides information on the number and chemical environment of carbon atoms. |
| COSY | Establishes proton-proton (¹H-¹H) coupling networks within the aromatic rings. |
| HSQC | Correlates directly attached proton and carbon atoms (¹H-¹³C). |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, confirming the overall molecular structure. |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.
Upon ionization, typically through electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the protonated molecule [M+H]⁺ of this compound would be observed. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would confirm its elemental composition (C₁₃H₁₁NO₂).
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, are used to study its fragmentation pathways. This provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected: nih.gov
Loss of water ([M+H - H₂O]⁺): This is a common fragmentation pathway for carboxylic acids.
Loss of carbon monoxide ([M+H - CO]⁺): Decarbonylation can occur from the carboxylic acid group.
Loss of the carboxylic acid group ([M+H - COOH]⁺): This would result in a significant fragment ion.
Cleavage of the C-C bond between the phenyl ring and the benzoic acid moiety: This would lead to fragments corresponding to the individual ring systems. researchgate.net
The fragmentation pattern of benzoic acid itself often shows a prominent peak for the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info Similar fragments, modified by the presence of the amino group, would be anticipated for this compound. The analysis of these fragment ions allows for the confirmation of the connectivity of the molecular structure. nih.gov
| Expected Fragment Ion | Neutral Loss | Significance |
| [M+H - H₂O]⁺ | H₂O | Confirms the presence of a carboxylic acid group. |
| [M+H - CO]⁺ | CO | Indicates decarbonylation from the carboxylic acid. |
| [M+H - COOH]⁺ | COOH | Loss of the entire carboxylic acid moiety. |
| Phenyl-containing fragments | Varies | Confirms the presence and substitution of the phenyl ring. |
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound by probing their characteristic vibrational frequencies. ijtsrd.comcore.ac.uk
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit several characteristic absorption bands:
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretching bands.
N-H Stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ would correspond to the asymmetric and symmetric stretching vibrations of the primary amine (NH₂) group.
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹ are indicative of aromatic C-H stretching. vscht.cz
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ is due to the carbonyl (C=O) stretching of the carboxylic acid.
C=C Stretch (Aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring C=C stretching vibrations.
N-H Bend: A medium intensity band around 1600-1650 cm⁻¹ is typically observed for the N-H bending (scissoring) vibration of the primary amine.
C-N Stretch: A band in the 1250-1350 cm⁻¹ region would correspond to the C-N stretching vibration.
O-H Bend: A band in the 1300-1440 cm⁻¹ region can be attributed to the in-plane O-H bending of the carboxylic acid.
C-H Bending (Aromatic): Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be expected to show:
Strong signals for the aromatic ring vibrations, particularly the ring breathing modes.
A strong band for the C=O stretching vibration. ijtsrd.com
Signals corresponding to the C-C stretching between the two phenyl rings.
The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational assignment and confirmation of the functional groups present in the molecule. researchgate.netresearchgate.netnih.gov
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| N-H Stretch (Amine) | 3300-3500 (two bands) | Medium |
| C-H Stretch (Aromatic) | >3000 | Strong |
| C=O Stretch (Carboxylic Acid) | 1680-1710 (strong) | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Strong |
| N-H Bend (Amine) | 1600-1650 | Medium |
UV-Visible and Fluorescence Spectroscopy
UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions within the this compound molecule.
UV-Visible Spectroscopy: The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption bands corresponding to π → π* transitions within the aromatic rings. The presence of the amino and carboxyl groups, as well as the extended conjugation from the biphenyl (B1667301) system, would influence the position and intensity of these absorption maxima (λ_max). The spectrum of 2-aminobenzoic acid shows absorption maxima around 250 nm and 330 nm, and it is expected that the phenyl substituent in this compound would cause a bathochromic (red) shift in these absorptions. researchgate.netresearchgate.net The exact λ_max values are dependent on the solvent polarity. nih.gov
Fluorescence Spectroscopy: Many aromatic amino acids exhibit intrinsic fluorescence. montana.edu Given its extended aromatic system, this compound is likely to be fluorescent. Upon excitation at a wavelength corresponding to one of its absorption maxima, an emission spectrum would be recorded at a longer wavelength (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, would be sensitive to the molecular environment, such as solvent polarity and pH.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable single crystals of this compound can be grown, this technique can provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The dihedral angle between the two phenyl rings.
Intermolecular interactions: The presence of hydrogen bonding (e.g., between the carboxylic acid and amino groups of adjacent molecules) and π-π stacking interactions, which dictate the crystal packing. nih.govresearchgate.netnih.gov
For instance, many benzoic acid derivatives form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. nih.govresearchgate.net It is highly probable that this compound would exhibit similar intermolecular interactions, as well as hydrogen bonds involving the amino group. The crystal structure would provide unequivocal proof of the molecular structure and its packing in the crystalline lattice.
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule. |
| Torsion Angles | The conformation of the molecule, including the twist between the phenyl rings. |
| Hydrogen Bonding Parameters | The nature and geometry of intermolecular hydrogen bonds. |
Chromatographic and Separation Science Techniques
Chromatographic techniques are essential for the purification and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, quantification, and purification of organic compounds. For this compound, a reversed-phase HPLC method would be most suitable. libretexts.org
Stationary Phase: A C18 or C8 column would be appropriate, where the nonpolar stationary phase interacts with the nonpolar phenyl groups of the analyte.
Mobile Phase: A mixture of water (often with a buffer to control the ionization state of the amino and carboxylic acid groups) and an organic modifier like acetonitrile (B52724) or methanol would be used. nih.gov The pH of the mobile phase can significantly affect the retention time of the compound due to the presence of the acidic carboxylic acid and basic amino group. researchgate.netresearchgate.net
Detection: A UV detector set at one of the compound's absorption maxima (λ_max) would be used for detection.
By optimizing the mobile phase composition and gradient, baseline separation of this compound from any impurities or starting materials can be achieved. The retention time under specific conditions is a characteristic property of the compound.
Gas Chromatography (GC): Due to the low volatility and polar nature of the amino and carboxylic acid groups, direct analysis of this compound by gas chromatography is challenging. nih.govresearchgate.net Derivatization would be necessary to increase its volatility and thermal stability. sigmaaldrich.com Common derivatization procedures include esterification of the carboxylic acid and silylation of the amino and carboxylic acid groups. After derivatization, the compound could be analyzed by GC, typically using a nonpolar or medium-polarity capillary column and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection.
| Chromatographic Technique | Stationary Phase (Typical) | Mobile Phase/Carrier Gas (Typical) | Detection Method | Key Considerations |
| HPLC (Reversed-Phase) | C18 or C8 silica (B1680970) | Water/Acetonitrile or Methanol (with buffer) | UV-Vis | Mobile phase pH is critical for retention and peak shape. |
| GC | Fused silica capillary with a nonpolar or intermediate polarity phase (e.g., 5% phenyl polysiloxane) | Helium or Nitrogen | FID or MS | Derivatization is required to increase volatility. |
Hyphenated Analytical Techniques
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of complex chemical entities like this compound. These methodologies provide a multi-dimensional analysis, offering insights into both the physicochemical properties and the structural integrity of the compound. The most relevant hyphenated techniques for the analysis of this compound include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of this compound, as it combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. This technique is particularly well-suited for non-volatile and thermally labile compounds.
In a typical LC-MS analysis of this compound, a reversed-phase HPLC column, such as a C18 column, would be employed. The separation of the analyte from any impurities or related compounds is achieved by optimizing the mobile phase composition, typically a mixture of an aqueous solvent with an organic modifier like acetonitrile or methanol, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. The retention time of this compound is a key parameter for its identification under specific chromatographic conditions.
Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized, commonly using Electrospray Ionization (ESI). ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. For this compound, with its amino and carboxylic acid functional groups, both positive and negative ion modes can be effective. High-resolution mass spectrometry can provide the accurate mass of the molecular ion, confirming the elemental composition of the compound.
Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern of product ions. The fragmentation of the [M+H]⁺ ion of this compound would likely involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO).
Table 1: Illustrative LC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Source Temperature | 120 °C |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Acquisition Mode | MS and MS/MS |
Table 2: Predicted Mass Spectrometric Fragmentation of this compound ([C₁₃H₁₁NO₂ + H]⁺, m/z 214.08)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 214.08 | 197.08 | NH₃ | [M+H-NH₃]⁺ |
| 214.08 | 196.07 | H₂O | [M+H-H₂O]⁺ |
| 214.08 | 186.08 | CO | [M+H-CO]⁺ |
| 214.08 | 168.07 | H₂O + CO | [M+H-H₂O-CO]⁺ |
| 196.07 | 168.07 | CO | [M+H-H₂O-CO]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful hyphenated technique that can be used for the analysis of this compound. However, due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile and thermally stable form. springernature.comresearchgate.net Common derivatization strategies for compounds containing carboxylic acid and amino groups include silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or esterification followed by acylation. colostate.edu
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The choice of the column's stationary phase is critical for achieving good resolution. A non-polar or medium-polarity column is often suitable for the analysis of such derivatives.
The separated components then enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a "fingerprint" for the compound, allowing for its unambiguous identification by comparison with spectral libraries. The fragmentation of the derivatized this compound would provide valuable structural information. For instance, the loss of the derivatizing group and characteristic fragments from the aromatic core would be expected. libretexts.org
Table 3: Representative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Gas Chromatography | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 50-500 |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS is a highly efficient analytical technique that combines the high separation efficiency of capillary electrophoresis with the detection power of mass spectrometry. wikipedia.org It is particularly advantageous for the analysis of charged and polar compounds, making it a suitable method for this compound, which possesses both acidic and basic functional groups. CE-MS requires only a very small amount of sample and can provide rapid analyses. researchgate.net
In CE-MS, analytes are separated in a narrow capillary based on their electrophoretic mobility in an applied electric field. The separation is influenced by the charge-to-size ratio of the molecule. The pH of the background electrolyte is a crucial parameter that determines the charge state of this compound and thus its migration behavior.
The interface between the CE capillary and the mass spectrometer is a critical component of the system. An electrospray ionization (ESI) interface is commonly used. The low flow rates in CE are highly compatible with ESI, leading to high ionization efficiency and sensitivity. Similar to LC-MS, CE-MS can provide information on the molecular weight and structure of this compound through MS and MS/MS analysis. This technique is especially useful for the separation of isomers that may be difficult to resolve by HPLC. helixchrom.comsielc.com
Table 4: Prospective CE-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Capillary Electrophoresis | |
| Capillary | Fused silica (50 µm i.d., 75 cm length) |
| Background Electrolyte (BGE) | 50 mM Ammonium acetate, pH 4.5 |
| Separation Voltage | 25 kV |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Sheath Liquid | 50:50 Methanol:Water with 0.1% Formic acid |
| Sheath Liquid Flow Rate | 3 µL/min |
| Nebulizing Gas | Nitrogen |
| Mass Analyzer | Ion Trap |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-5-phenylbenzoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A two-step synthesis is commonly employed. First, condensation of substituted benzaldehydes with anilines and aminobenzoic acids in acidic media produces 2-[bis(phenyl)methyl] intermediates. Oxidation with agents like MnO₂ or CrO₃ converts these to the final product. Optimization involves adjusting pH, temperature (typically 60–80°C), and stoichiometric ratios of reactants. Purification via recrystallization or column chromatography ensures high yield (>85%) .
Q. What analytical techniques are most effective for characterizing purity and structure?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%). Structural confirmation uses NMR (¹H/¹³C) for aromatic proton environments and IR spectroscopy for carboxylic acid (-COOH) and amine (-NH₂) functional groups. Mass spectrometry (MS) validates molecular weight (243.27 g/mol) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation. Store at 2–8°C in airtight containers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste services. Skin/eye exposure requires immediate rinsing (15 min) and medical consultation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction kinetics when using this compound as a color precursor?
- Methodological Answer : Comparative kinetic studies (e.g., UV-Vis spectroscopy) under controlled pH and temperature can explain slower color development versus phthalide derivatives. Mechanistic analysis via stopped-flow techniques or DFT calculations identifies electron-withdrawing effects of the phenyl group, which reduce electrophilicity at the reactive site .
Q. What computational approaches model the electronic properties of this compound in drug design?
- Methodological Answer : Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina) evaluates binding affinities to target proteins (e.g., kinases or GPCRs). QSAR models correlate substituent effects (e.g., halogenation) with bioactivity .
Q. How do substituents on the phenyl ring affect photostability and reactivity of derivatives?
- Methodological Answer : Introduce electron-donating (e.g., -OCH₃) or withdrawing (e.g., -F) groups and monitor photodegradation via accelerated UV exposure (Xe lamp, 365 nm). LC-MS tracks degradation products, while ESR spectroscopy detects radical intermediates. Substituent position (para vs. meta) significantly influences half-life and oxidative stability .
Data Contradiction Analysis
- Example : Conflicting reports on thermal stability may arise from impurities or varying oxidation conditions. Controlled experiments using Differential Scanning Calorimetry (DSC) under inert atmospheres (N₂) isolate decomposition pathways. Cross-validation with TGA-MS identifies volatile byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
